[4-(Oxoarsanyl)phenyl]arsonic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Oxoarsanyl)phenyl]arsonic acid typically involves the reaction of arsenic trioxide with aniline in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
[4-(Oxoarsanyl)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: It can be reduced to form arsenic trihydride.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are employed.
Major Products Formed
The major products formed from these reactions include different arsenic-containing compounds, which can be further utilized in various applications .
Scientific Research Applications
[4-(Oxoarsanyl)phenyl]arsonic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Investigated for its antimicrobial properties and potential use in controlling bacterial infections.
Medicine: Explored for its potential therapeutic applications, including cancer treatment.
Industry: Utilized in the poultry industry as a feed additive to promote growth and prevent diseases.
Mechanism of Action
The mechanism by which [4-(Oxoarsanyl)phenyl]arsonic acid exerts its effects involves the interaction with cellular components, leading to the disruption of metabolic processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cell death. The molecular pathways involved include the inhibition of DNA synthesis and the disruption of cellular respiration .
Comparison with Similar Compounds
Similar Compounds
Roxarsone: Another arsenic-containing compound used in the poultry industry.
Nitarsone: Similar in structure and used for similar applications.
Arsanilic acid: Used as a feed additive and has similar antimicrobial properties.
Uniqueness
[4-(Oxoarsanyl)phenyl]arsonic acid is unique due to its specific structure, which allows for targeted interactions with cellular components. Its antimicrobial properties and potential therapeutic applications make it a valuable compound in various fields .
Properties
IUPAC Name |
(4-arsorosophenyl)arsonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6As2O4/c9-7-5-1-3-6(4-2-5)8(10,11)12/h1-4H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQRZPKUCRMVPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[As]=O)[As](=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6As2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968985 | |
Record name | [4-(Oxoarsanyl)phenyl]arsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.95 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5410-80-0 | |
Record name | ANTINEOPLASTIC-12685 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [4-(Oxoarsanyl)phenyl]arsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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